Nitric acid

Description

This compound, red fuming appears as a pale yellow to reddish brown liquid generating red-brown fumes and having a suffocating odor. Very toxic by inhalation. Corrosive to metals or tissue. Prolonged exposure to low concentrations or short term exposure to high concentrations may result in adverse health effects. Rate of onset: Immediate Persistence: Hours - days Odor threshold: ~1 ppm Source/use/other hazard: Used in many industries; Very corrosive to skin/mucous membranes as well as metals & other materials.

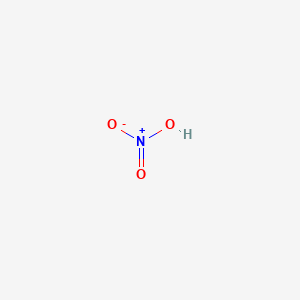

This compound is a nitrogen oxoacid of formula HNO3 in which the nitrogen atom is bonded to a hydroxy group and by equivalent bonds to the remaining two oxygen atoms. It has a role as a protic solvent and a reagent. It is a conjugate acid of a nitrate.

This compound is a natural product found in Bombax ceiba, Tetradium glabrifolium, and other organisms with data available.

This compound (HNO3), also known as aqua fortis and spirit of niter, is a highly corrosive mineral acid. The pure compound is colorless, but older samples tend to acquire a yellow cast due to decomposition into oxides of nitrogen and water. Most commercially available this compound has a concentration of 68%. When the solution contains more than 86% HNO3, it is referred to as fuming this compound. This compound is the primary reagent used for nitration - the addition of a nitro group, typically to an organic molecule. The main industrial use of this compound is for the production of fertilizers. This compound is neutralized with ammonia to give ammonium nitrate. The other main applications are for the production of explosives, nylon precursors, and specialty organic compounds.

This compound (HNO3). A colorless liquid that is used in the manufacture of inorganic and organic nitrates and nitro compounds for fertilizers, dye intermediates, explosives, and many different organic chemicals. Continued exposure to vapor may cause chronic bronchitis; chemical pneumonitis may occur. (From Merck Index, 11th ed)

See also: ... View More ...

Structure

3D Structure

Properties

IUPAC Name |

nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HNO3/c2-1(3)4/h(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYLNZFGIOXLOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HNO3 | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | nitric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Nitric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5029685 | |

| Record name | Nitric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

63.013 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nitric acid, red fuming appears as a pale yellow to reddish brown liquid generating red-brown fumes and having a suffocating odor. Very toxic by inhalation. Corrosive to metals or tissue. Prolonged exposure to low concentrations or short term exposure to high concentrations may result in adverse health effects. Rate of onset: Immediate Persistence: Hours - days Odor threshold: ~1 ppm Source/use/other hazard: Used in many industries; Very corrosive to skin/mucous membranes as well as metals & other materials., Liquid; Pellets or Large Crystals, Liquid, Colorless, yellow, or red, fuming liquid with an acrid, suffocating odor. [Note: Often used in an aqueous solution. Fuming nitric acid is concentrated nitric acid that contains dissolved nitrogen dioxide.]; [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., Colorless, yellow, or red, fuming liquid with an acrid, suffocating odor., Colorless, yellow, or red, fuming liquid with an acrid, suffocating odor. [Note: Often used in an aqueous solution. Fuming nitric acid is concentrated nitric acid that contains dissolved nitrogen dioxide.] | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/567 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITRIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/627 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0447.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

181 °F at 760 mmHg (NIOSH, 2023), 83 °C, 121 °C, 181 °F | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITRIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/627 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0447.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Miscible (NIOSH, 2023), Very soluble in water, Miscible with water, Solubility in water at 20 °C: miscible, Miscible | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Nitric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0447.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.5 at 77 °F (NIOSH, 2023) - Denser than water; will sink, 1.5129 g/cu cm at 20 °C, Fuming nitric acid is concentrated nitric acid that contains dissolved nitrogen dioxide. The density and vapor pressure of such solutions increase with the percentage of nitrogen dioxide present., Relative density (water = 1): 1.4, 1.5, (77 °F): 1.50 | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITRIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/627 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0447.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 2.2 | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

48 mmHg (NIOSH, 2023), 63.1 [mmHg], 63.1 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 6.4, 48 mmHg | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/567 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITRIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/627 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0447.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

LESS THAN 0.5% BY WT IN TOTAL CHLORIDES, SULFATE, ARSENIC, HEAVY METALS, AND IRON | |

| Record name | NITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Transparent, colorless, or yellowish, fuming, hygroscopic, corrosive liquid, Colorless, yellow, or red fuming liquid., Concentrated nitric acid is a colorless to yellow liquid., Forms white, monoclinic crystals | |

CAS No. |

7697-37-2, 10361-80-5, 78989-43-2 | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7697-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitric acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007697372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15995 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Praseodymium nitrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nitric Acid | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/nitric-acid-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Nitric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | nitric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nitric acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/411VRN1TV4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITRIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/627 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/QU581E98.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-44 °F (NIOSH, 2023), -41.6 °C, The freezing point curve for aqueous solutions of nitric acid has two maxima corresponding to melting points for the two hydrates of nitric acid: the monohydrate (77.77 wt% acid) at -37.62 °C and the trihydrate (58.83 wt% acid) at -18.47 °C. Local minima occur at 32, 71, and 91 wt % acid., -44 °F | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITRIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/627 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0447.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Concentrated Nitric Acid

<-3a--22_an_in-depth_technical_guide_on_the_core_physical_properties_of_concentrated_nitric_acid22_>

Introduction

Nitric acid (HNO₃), a cornerstone of the chemical industry, is a highly corrosive mineral acid with a wide range of applications, from the synthesis of fertilizers and explosives to the passivation of metals and semiconductor processing.[1][2] Its efficacy in these diverse fields is intrinsically linked to its physical properties, which vary significantly with concentration. This guide provides a comprehensive technical overview of the core physical characteristics of concentrated this compound, offering insights critical for researchers, scientists, and drug development professionals. We will delve into the causality behind its behavior, ensuring a thorough understanding for safe and effective handling and application.

Defining "Concentrated" this compound

The term "concentrated this compound" typically refers to the commercially available aqueous solution that forms a maximum boiling azeotrope with water.[1][3] This azeotropic mixture has a concentration of approximately 68% HNO₃ by mass and boils at a constant temperature of about 120.5 °C (248.9 °F) at 1 atm.[1][4] It is crucial to distinguish this from "fuming this compound," which contains a higher percentage of HNO₃ (above 86%) and dissolved nitrogen dioxide (NO₂), and "anhydrous this compound," which is the pure compound.[1]

Core Physical Properties

The physical properties of this compound are highly dependent on its concentration and temperature. Understanding these relationships is paramount for its practical application and for ensuring safety in the laboratory and industrial settings.

Appearance, Odor, and Color

Pure, concentrated this compound is a colorless liquid.[2] However, it often appears yellowish or even reddish-brown over time.[2][5] This discoloration is a direct result of the acid's decomposition, which is accelerated by exposure to light and heat, producing nitrogen dioxide (NO₂) that dissolves in the acid.[1][2] The chemical equation for this decomposition is:

4HNO₃ → 4NO₂ + 2H₂O + O₂

Concentrated this compound possesses a characteristic sharp, pungent, and suffocating odor.[2][5] The odor threshold is quite low, making its presence easily detectable.[5]

Density

The density of this compound solutions is a key parameter for both identification and handling. It increases with concentration. For instance, a 68% solution has a density of approximately 1.41 g/cm³ at 20°C, while anhydrous this compound has a density of about 1.51 g/cm³.[1][2] The presence of dissolved nitrogen dioxide in fuming this compound further increases its density.[1]

The relationship between concentration and density is well-documented and can be used to estimate the concentration of an unknown sample.[6][7]

Table 1: Density of this compound Solutions at 20°C

| Concentration (% w/w) | Density (g/cm³) |

| 68% | ~1.41[2] |

| 90% | ~1.50[8] |

| 98% (Fuming) | ~1.50[1] |

| Anhydrous (100%) | ~1.512[1] |

Boiling Point and Azeotropic Behavior

The boiling point of this compound is a fascinating illustration of its interaction with water. Pure, anhydrous this compound boils at 83 °C (181 °F).[1] However, aqueous solutions exhibit azeotropic behavior. A solution containing 68% HNO₃ and 32% water by mass forms a maximum boiling azeotrope, boiling at a constant temperature of approximately 120.5 °C (248.9 °F) at atmospheric pressure.[1][3][4] This means that at this specific concentration, the vapor has the same composition as the liquid, and further concentration by simple distillation is not possible.[9][10] To surpass this azeotropic point and achieve higher concentrations, dehydrating agents like sulfuric acid are required.[10]

Diagram 1: Boiling Point Behavior of this compound-Water Mixtures

Caption: Step-by-step workflow for the experimental determination of this compound density.

Safety and Handling Considerations

Concentrated this compound is a highly corrosive and powerful oxidizing agent. [11][12]Direct contact can cause severe chemical burns to the skin and eyes. [11][12]Its vapors are also highly toxic and can cause respiratory damage. [11][12]Therefore, it is imperative to handle concentrated this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, goggles, and a lab coat. [13]

Conclusion

The physical properties of concentrated this compound are a complex interplay of its concentration, temperature, and the presence of dissolved impurities like nitrogen dioxide. A thorough understanding of these properties, from its density and boiling point to its vapor pressure and viscosity, is fundamental for its safe and effective use in scientific research and industrial applications. This guide provides a foundational understanding, emphasizing the importance of both theoretical knowledge and precise experimental verification.

References

-

This compound - Wikipedia. (n.d.). Retrieved from [Link]

-

Concentrated this compound - Aditya Dye Chem. (n.d.). Retrieved from [Link]

-

LCSS: this compound. (n.d.). Retrieved from [Link]

-

HHMI Lab Safety: LCSS: this compound - GulfLINK. (n.d.). Retrieved from [Link]

-

Azeotrope - Wikipedia. (n.d.). Retrieved from [Link]

-

Properties of Fuming this compound Affecting Its Storage and Use as a Rocket Propellant. (n.d.). Retrieved from [Link]

-

This compound | HNO3 | CID 944 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

This compound - DCCEEW. (2022, June 30). Retrieved from [Link]

-

This compound and water forms a maximum boiling azeotrope containing 62.2 mole% water boiling temperature - Brainly.in. (2021, September 14). Retrieved from [Link]

-

The azeotropic mixture of water and this compound boils at 121°C , boiling point of water a [Chemistry] - Gauth. (n.d.). Retrieved from [Link]

-

This compound 67 % Technical - Columbus Chemical. (2022, January 10). Retrieved from [Link]

-

Azeotrope formed by this compound and water has the approximate composition.. - Filo. (2025, June 8). Retrieved from [Link]

-

Vapor pressures and calculated heats of vaporization of concentrated this compound solutions in the composition range 71 to 89 percent nitrogen dioxide, 1 to 10 percent water, and in the temperature range 10 to 60 degrees C - NASA Technical Reports Server (NTRS). (n.d.). Retrieved from [Link]

-

This compound - ChemLin. (2024, November 21). Retrieved from [Link]

-

This compound 69.5%, Technical Grade, Liquid, Drum - Univar Solutions. (n.d.). Retrieved from [Link]

-

This compound - Wikipedia, the free encyclopedia - MIT. (2010, May 17). Retrieved from [Link]

-

Azeotropic mixture of water (B.P. = 100°C) and this compound (B P = 83°C) boils at 393.5 K During fractional distillation of mixture, it is possible to obtain - Allen. (n.d.). Retrieved from [Link]

-

Can you concentrate this compound beyond 68% by boiling, if not then how is it concentrated ?. (n.d.). Retrieved from [Link]

-

How to identify the concentration of this compound? - Chemistry Stack Exchange. (2021, March 11). Retrieved from [Link]

-

The Complete Aqueous this compound Solutions Density-Concentration Calculator. (n.d.). Retrieved from [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. adityadyechem.com [adityadyechem.com]

- 3. Azeotrope - Wikipedia [en.wikipedia.org]

- 4. brainly.in [brainly.in]

- 5. This compound | HNO3 | CID 944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. handymath.com [handymath.com]

- 8. web.mit.edu [web.mit.edu]

- 9. gauthmath.com [gauthmath.com]

- 10. Can you concentrate this compound beyond 68% by boiling, if not then how is it concentrated ? [allen.in]

- 11. LCSS: this compound [web.stanford.edu]

- 12. HHMI Lab Safety: LCSS: this compound [gulflink.health.mil]

- 13. columbuschemical.com [columbuschemical.com]

Introduction: The Critical Role of Purity in Scientific Applications

An In-Depth Technical Guide to the Synthesis and Production of High-Purity Nitric Acid

For Researchers, Scientists, and Drug Development Professionals

This compound (HNO₃) is a cornerstone of modern chemistry, indispensable in applications ranging from the synthesis of fertilizers and explosives to the nitration of organic compounds in pharmaceutical development.[1] However, for advanced scientific and industrial applications, particularly in semiconductor manufacturing and trace metal analysis, the purity of the acid is paramount.[2][3] The presence of infinitesimal metallic or particulate contaminants can compromise experimental results, reduce yields in chemical synthesis, and cause defects in sensitive electronic components.[4] This guide provides a comprehensive overview of the synthesis of technical-grade this compound and the sophisticated purification methodologies required to elevate it to the high-purity standards demanded by research and high-technology sectors.

Part 1: Industrial Synthesis – The Ostwald Process

The vast majority of the world's this compound is produced via the Ostwald process, a highly efficient catalytic method developed by Wilhelm Ostwald in the early 20th century.[1][5] This process transforms ammonia (NH₃), itself typically synthesized through the Haber-Bosch process, into this compound in three principal stages.[5][6] The efficiency of this process makes it the mainstay of the modern chemical industry.[1][5]

The Three Core Stages of the Ostwald Process:

-

Catalytic Oxidation of Ammonia: A pre-heated mixture of ammonia gas and compressed air (in a ~1:9 ratio) is passed over a platinum-rhodium catalyst gauze at high temperatures (850–950°C).[6][7] The catalyst is critical for selectively oxidizing ammonia to nitric oxide (NO) rather than to elemental nitrogen (N₂).[8]

-

Reaction: 4NH₃(g) + 5O₂(g) → 4NO(g) + 6H₂O(g) (ΔH = -905.2 kJ/mol)

-

-

Oxidation of Nitric Oxide: The hot nitric oxide gas is cooled and then reacted with additional oxygen to form nitrogen dioxide (NO₂).[5][7]

-

Reaction: 2NO(g) + O₂(g) → 2NO₂(g)

-

-

Absorption in Water: The nitrogen dioxide is then fed into the bottom of an absorption tower, where it rises against a downward flow of water.[7][9] The NO₂ dissolves and reacts with the water to form this compound, with a portion being reduced back to nitric oxide, which is then re-oxidized and recycled.[5]

-

Reaction: 3NO₂(g) + H₂O(l) → 2HNO₃(aq) + NO(g)

-

The product of the Ostwald process is typically a weak this compound with a concentration ranging from 30% to 70%.[10] The process is limited by the formation of a maximum-boiling azeotrope with water at a concentration of approximately 68% HNO₃, which boils at a constant temperature of 120.5°C at 1 atm.[8][9][11] This physical constraint prevents further concentration by simple fractional distillation.[11][12]

Caption: Extractive distillation process for breaking the this compound-water azeotrope.

Achieving Ultimate Purity: Sub-Boiling Distillation

For applications requiring extremely low levels of metallic impurities (in the parts-per-billion or even parts-per-trillion range), such as in the semiconductor and biotech industries, sub-boiling distillation is the gold standard. [13][14][15] Causality: Standard boiling creates aerosols and splashes that can carry non-volatile impurities (like metal salts) from the liquid phase into the distillate. [14]Sub-boiling distillation operates at a temperature 5-20°C below the liquid's boiling point. [14]This gentle heating causes surface evaporation without bubble formation, ensuring that only the volatile acid vaporizes, leaving behind non-volatile contaminants. [14] Experimental Protocol: Laboratory-Scale Sub-Boiling Distillation

-

Apparatus Setup: A sub-boiling still, typically constructed from high-purity quartz or PFA/PTFE, is used. The apparatus consists of an acid reservoir, a heating element (often an infrared lamp), a condensation surface, and a collection channel.

-

Loading: Reagent-grade (or technical-grade) this compound is carefully loaded into the reservoir.

-

Controlled Heating: The surface of the acid is gently heated with the IR lamp to just below its boiling point. The system is microprocessor-controlled to maintain this precise temperature. 4. Vapor Generation & Condensation: Pure acid vapor rises from the surface and comes into contact with a cooled condenser.

-

Collection: The high-purity condensate drips from the condenser into a collection vessel, physically separated from the source liquid. The process is run continuously for 24/7 unattended operation. [14]

Caption: Principle of sub-boiling distillation for ultra-purification of acids.

Part 3: Quality Control and Analytical Verification

The production of high-purity this compound is a self-validating system where purification protocols are confirmed by rigorous analytical testing. The primary method for quantifying ultra-trace metallic impurities is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). [16] Protocol: Trace Metal Analysis by ICP-MS

-

Sample Preparation: A sample of the purified this compound is typically diluted with high-purity deionized water in a cleanroom environment to minimize external contamination. [16]For the most sensitive analyses, undiluted acid may be analyzed directly. [4]2. Instrumentation: An ICP-MS instrument is used, which nebulizes the sample into a high-temperature argon plasma (~10,000 K).

-

Ionization: The plasma atomizes and ionizes the elements in the sample.

-

Mass Spectrometry: The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.

-

Detection and Quantification: A detector counts the ions at each mass, allowing for the precise quantification of elemental concentrations down to ppt levels. [16] Data Presentation: Purity Grades and Specifications

The electronics industry, through organizations like SEMI (Semiconductor Equipment and Materials International), defines stringent standards for chemical purity. [17]

| Grade | Typical Assay (HNO₃) | Key Impurity Levels (Trace Metals) | Primary Application |

|---|---|---|---|

| Technical Grade | 55-68% | Percent (%) to high PPM (parts per million) | Fertilizer production, explosives |

| Reagent Grade (ACS) | 68-70% | Low PPM to high PPB (parts per billion) | General laboratory use, chemical synthesis |

| Electronic/SEMI Grade | 69-70% | <1 PPB to PPT (parts per trillion) [4][17]| Semiconductor wafer cleaning, etching [2]|

| SEMI Grade Specification for this compound (Example) | |

| Parameter | Maximum Allowable Concentration (ppb) |

| Assay (HNO₃) | 68.0 - 70.0 % |

| Color (APHA) | 10 |

| Residue after Ignition | 2000 ppb (2 ppm) |

| Chloride (Cl) | 80 ppb |

| Phosphate (PO₄) | 200 ppb |

| Aluminum (Al) | < 1 ppb |

| Iron (Fe) | < 1 ppb |

| Sodium (Na) | < 1 ppb |

| Note: Specifications are illustrative and based on typical values found in technical data sheets.[18][19] |

Part 4: Safety, Handling, and Storage

This compound, especially at high concentrations, is a highly corrosive and powerful oxidizing agent that demands strict safety protocols. [20][21] Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a full-face shield are mandatory. [22][23]* Hand Protection: Use chemical-resistant gloves (e.g., butyl rubber, neoprene). [22]* Body Protection: A lab coat or chemical-resistant apron and closed-toe shoes are essential. [24] Handling and Storage:

-

Ventilation: Always handle this compound in a well-ventilated area, preferably inside a chemical fume hood. [22][23]* Storage Containers: Store in original, tightly sealed containers made of compatible materials. [20][25]* Materials Compatibility:

-

Compatible: High-density polyethylene (HDPE), fluorinated plastics (PTFE, PFA), borosilicate glass, and certain stainless steels (e.g., 304L for concentrations ≤60%). [20][26][27] * Incompatible: Most metals (can produce flammable hydrogen gas), organic materials, alcohols, reducing agents, and bases. Violent reactions can occur. [21][25]* Segregation: Store this compound separately from combustible, organic, or basic materials. [21][24]* Dilution: Always add acid to water slowly, never the other way around, to prevent a violent exothermic reaction and splashing. [22] Spill Response:

-

-

Alert & Evacuate: Notify personnel and evacuate the immediate area. [20]2. Contain: Use an inert absorbent material like sand or vermiculite to contain the spill. Do not use combustible materials like paper towels. [20]3. Neutralize: For small spills, cautiously neutralize with a weak base such as sodium bicarbonate. [20]4. Professional Help: For large spills, contact emergency response professionals immediately. [25]

References

-

Title: Ostwald process - Wikipedia Source: Wikipedia URL: [Link]

-

Title: this compound - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Use of Extractive Distillation to Produce Concentrated this compound Source: OSTI.GOV URL: [Link]

-

Title: this compound concentration Source: Bertrams Chemical Plants Ltd URL: [Link]

-

Title: Extractive Distillation Configuration for this compound Dehydration Using Sulfuric Acid as a Solvent Source: Industrial & Engineering Chemistry Research - ACS Publications URL: [Link]

-

Title: Ostwald Process for making this compound Source: Unacademy URL: [Link]

-

Title: The Principle and Mechanism behind Ostwald's Process Source: BYJU'S URL: [Link]

-

Title: Industrial Fertiliser Production: The Ostwald Process for this compound & Ammonium Nitrate production Source: Save My Exams URL: [Link]

-

Title: this compound Concentration Treatment Source: De Dietrich Process Systems URL: [Link]

-

Title: Extractive Distillation Configuration for this compound Dehydration Using Sulfuric Acid as a Solvent Source: ACS Publications URL: [Link]

-

Title: High Purity this compound in Phoenix, AZ Source: Columbus Chemical Industries URL: [Link]

-

Title: AP42 8.8 this compound Production Source: EPA URL: [Link]

-

Title: Estimation of Metal Impurities in High-Purity Nitric Acids Used for Metal Analysis by Inductively Coupled Plasma–Mass Spectrometry Source: J-Stage URL: [Link]

-

Title: Extractive distillation of this compound using the two-pot concept Source: INIS-IAEA URL: [Link]

-

Title: this compound 70% Solution, Semiconductor/Electronic Grade, Technical Data Sheet (TDS) Source: Lab Alley URL: [Link]

-

Title: Semiconductor Grade this compound: Powering Future of Microchips Source: Kings Research URL: [Link]

-

Title: Acid Sub-Boiling Distillation Technology Source: Amerlab URL: [Link]

-

Title: Use of extractive distillation to produce concentrated this compound Source: UNT Digital Library URL: [Link]

-

Title: How to Efficiently Produce Ultrapure Acids Source: PMC - NIH URL: [Link]

-

Title: Evaluation of recycle and reuse of this compound from sample digests by sub-boiling distillation Source: Onelab URL: [Link]

-

Title: subboiling distillation Source: Milestone - Helping Chemists URL: [Link]

-

Title: this compound SAFETY Source: University of Washington Environmental Health & Safety URL: [Link]

-

Title: Handling and Storage of this compound: What You Should Know Source: Ibis Scientific, LLC URL: [Link]

-

Title: Fractional Distillation of Non-ideal Mixtures (Azeotropes) Source: Chemistry LibreTexts URL: [Link]

-

Title: Handling this compound: Best Practices for Corrosive Chemical Management Source: The Safety Master URL: [Link]

-

Title: this compound Purification System Source: Goel Scientific URL: [Link]

- Title: On-site manufacture of ultra-high-purity this compound for semiconductor processing Source: Google Patents URL

-

Title: Simple Ways to Make this compound Source: wikiHow URL: [Link]

-

Title: subCLEAN Sub-Boiling Distillation System Source: Milestone - Helping Chemists URL: [Link]

-

Title: Understanding the Production Process of this compound Source: ChemAnalyst URL: [Link]

-

Title: Direct Analysis of Trace Metal Impurities in High Purity this compound Using ICP-QQQ Source: Agilent URL: [Link]

-

Title: Handling & Storage of this compound (HNO3) Source: NeoNickel URL: [Link]

-

Title: this compound - 70% SEMI Source: Columbus Chemical Industries URL: [Link]

-

Title: Safety Data Sheet: this compound Source: Carl ROTH URL: [Link]

-

Title: this compound Fact Sheet Source: University of Massachusetts Amherst Environmental Health & Safety URL: [Link]

-

Title: High-Purity Chemicals in Semiconductor Fabrication Source: Aether DBS URL: [Link]

-

Title: Determination of trace elements in aqua regia and this compound digests by atomic absorption spectrometry Source: Sisu URL: [Link]

-

Title: High-Purity this compound - ACS Reagent & Semi Grade Options Source: Lab Pro URL: [Link]

-

Title: Concentrated this compound (98% or greater) Storage Tank Specificatons Source: CR4 Discussion Thread URL: [Link]

-

Title: ANALYTICAL METHOD OF ANALYSIS: DETERMINATION OF TRACE METAL IMPURITIES BY ICP-MS Source: Biospectra URL: [Link]

Sources

- 1. trademarknitrogen.com [trademarknitrogen.com]

- 2. kingsresearch.com [kingsresearch.com]

- 3. alliancechemical.com [alliancechemical.com]

- 4. agilent.com [agilent.com]

- 5. Ostwald process - Wikipedia [en.wikipedia.org]

- 6. Understanding the Production Process of this compound [chemanalyst.com]

- 7. science-revision.co.uk [science-revision.co.uk]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. ddpsinc.com [ddpsinc.com]

- 10. epa.gov [epa.gov]

- 11. This compound concentration – Bertrams Chemical Plants Ltd [bertrams.ch]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. High Purity this compound in Phoenix, AZ - Columbus Chemical Industries [columbuschemical.com]

- 14. Amerlab | Lowering Blanks [amerlab.com]

- 15. How to Efficiently Produce Ultrapure Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jstage.jst.go.jp [jstage.jst.go.jp]

- 17. This compound - 70% SEMI - Columbus Chemical Industries [columbuschemical.com]

- 18. media.laballey.com [media.laballey.com]

- 19. spectrumchemical.com [spectrumchemical.com]

- 20. labproinc.com [labproinc.com]

- 21. Handling this compound: Best Practices for Corrosive Chemical Management - The Safety Master - TSM TheSafetyMaster Private Limited [thesafetymaster.com]

- 22. labproinc.com [labproinc.com]

- 23. carlroth.com [carlroth.com]

- 24. essr.umd.edu [essr.umd.edu]

- 25. ehs.washington.edu [ehs.washington.edu]

- 26. ibisscientific.com [ibisscientific.com]

- 27. neonickel.com [neonickel.com]

A Senior Application Scientist's Guide to Nitric Acid as a Strong Oxidizing Agent in Research

Introduction

Nitric acid (HNO₃) is a cornerstone reagent in the modern research laboratory, prized for its potent oxidizing capabilities.[1] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of this compound's role as a strong oxidizing agent. We will delve into the fundamental principles governing its reactivity, explore its diverse applications, and provide detailed protocols for its safe and effective use.

Historically known as "aqua fortis," this compound has been a key player in chemical synthesis for centuries. Its versatility stems from the high oxidation state of nitrogen, making it an excellent electron acceptor.[1] In solution, this compound's oxidizing power is influenced by its concentration, temperature, and the nature of the reducing agent, allowing for a wide range of chemical transformations.[2] This adaptability makes it an indispensable tool in organic synthesis, materials science, and analytical chemistry.

The Chemistry of this compound's Oxidizing Power

This compound's efficacy as an oxidizing agent is rooted in its molecular structure and the accessibility of the nitrogen atom's +5 oxidation state. The reaction mechanism often involves the reduction of this compound to various nitrogen oxides, such as nitrogen dioxide (NO₂) and nitrogen monoxide (NO), with the specific product depending on the reaction conditions.[2]

For instance, concentrated this compound is a more potent oxidizing agent than its dilute form.[2] This is because the concentration of the active oxidizing species, which can include the nitronium ion (NO₂⁺), is higher in concentrated solutions.[3][4] The presence of other acids, like sulfuric acid, can further enhance its oxidizing power by promoting the formation of the nitronium ion.[5][6]

Key Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | HNO₃ |

| Molecular Weight | 63.01 g/mol [7] |

| Appearance | Colorless to pale yellow fuming liquid[7] |

| Boiling Point | 83 °C (181 °F)[7][8] |

| Melting Point | -42 °C (-44 °F)[7][8] |

| Density | 1.51 g/cm³ (at 20 °C)[7] |

| pKa | -1.4 |

| OSHA PEL | 2 ppm (5 mg/m³) TWA[9][10] |

| NIOSH REL | 2 ppm (5 mg/m³) TWA, 4 ppm (10 mg/m³) STEL[9][10] |

| IDLH | 25 ppm[9] |

Applications in Research and Drug Development

This compound's strong oxidizing properties are leveraged across a multitude of research and development applications.

Organic Synthesis

In organic chemistry, this compound is a fundamental reagent for a variety of transformations, most notably nitration and oxidation reactions.

Nitration Reactions

Nitration, the introduction of a nitro group (-NO₂) onto an organic molecule, is a cornerstone of synthetic chemistry.[2][5][11] This functional group is a versatile precursor for the synthesis of amines, which are prevalent in pharmaceuticals and agrochemicals.[12][13] The nitration of aromatic compounds typically proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺) acts as the electrophile.[3]

A classic example is the nitration of benzene to nitrobenzene, a key intermediate in the production of aniline.[5] This reaction is typically carried out using a mixture of concentrated this compound and sulfuric acid, often referred to as "mixed acid."[5][6]

Oxidation of Alcohols and Aldehydes

This compound is a powerful oxidant for converting alcohols and aldehydes to carboxylic acids. The reaction mechanism can be complex, potentially involving the formation of a nitrate ester followed by elimination.[14] For primary alcohols, the oxidation proceeds first to the aldehyde, which is then further oxidized to the carboxylic acid. Secondary alcohols are oxidized to ketones.[4]

Recent research has focused on developing more selective and environmentally friendly oxidation methods using this compound in catalytic systems. For example, a combination of a nitroxide catalyst and this compound has been shown to effectively oxidize a range of alcohols to aldehydes and ketones.[15][16]

Materials Science

In materials science, this compound is widely used for metal etching and surface passivation.[5][17]

Metal Etching and Surface Treatment

Controlled etching with this compound allows researchers to reveal the microstructure of metals for analysis.[5][17] This is a critical step in material characterization, enabling the study of grain boundaries and other features.[5]

Passivation of Stainless Steel

Passivation is a crucial process for enhancing the corrosion resistance of stainless steel, particularly in the pharmaceutical and medical device industries.[17][18][19][20] this compound treatment removes free iron from the surface and promotes the formation of a protective chromium oxide layer.[18][19][20][21] This passive layer acts as a barrier against corrosion.[19][20]

Analytical Chemistry

This compound plays a vital role in sample preparation for a variety of analytical techniques.[5][22]

Sample Digestion

Its strong oxidizing properties make it highly effective at breaking down complex sample matrices, such as biological tissues, soils, and minerals.[22] This digestion process is essential for releasing analytes of interest for subsequent analysis by techniques like atomic absorption spectroscopy (AAS) and inductively coupled plasma-mass spectrometry (ICP-MS).[22] this compound is the recommended acid matrix for ICP-MS as its components do not significantly contribute to polyatomic interferences in the plasma.

Metal Analysis

This compound is widely used to dissolve metals for elemental analysis.[5][22] In combination with hydrochloric acid, it forms aqua regia, a highly corrosive mixture capable of dissolving even noble metals like gold and platinum.[22]

Experimental Protocols

The following protocols are provided as examples of common laboratory procedures involving this compound. It is imperative that all work with this compound be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for the Nitration of an Aromatic Compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the aromatic substrate in an ice bath.

-

Preparation of Mixed Acid: Slowly add concentrated sulfuric acid to concentrated this compound in a separate flask, keeping the mixture cool in an ice bath.

-

Addition of Nitrating Agent: Add the mixed acid dropwise to the cooled aromatic substrate with vigorous stirring, maintaining the reaction temperature below 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, pour the reaction mixture onto crushed ice and extract the product with an appropriate organic solvent.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Protocol 2: Passivation of Stainless Steel Laboratory Equipment

-

Pre-cleaning: Thoroughly clean the stainless steel equipment with a suitable degreasing agent to remove any oils, greases, or other organic contaminants. Rinse with deionized water.

-

Acid Immersion: Immerse the cleaned equipment in a solution of this compound. The concentration and temperature of the acid will depend on the grade of stainless steel and the desired passivation level.[18][21] For example, a common procedure for 300-series stainless steel involves immersion in a 20-50% (v/v) this compound solution at room temperature for 20-30 minutes.[20]

-

Rinsing: After the specified immersion time, carefully remove the equipment from the acid bath and rinse thoroughly with deionized water.

-

Neutralization (Optional): For some applications, a neutralization step with a dilute solution of sodium bicarbonate may be performed to remove any residual acid.

-

Final Rinse and Drying: Perform a final rinse with deionized water and allow the equipment to air dry completely.

Safety and Handling

This compound is a highly corrosive and strong oxidizing agent that poses significant health and safety risks.[2][23][24] It is crucial to adhere to strict safety protocols when handling this chemical.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical splash goggles and a face shield are mandatory.[23][24]

-

Skin Protection: Wear chemical-resistant gloves (neoprene or butyl rubber are recommended), a lab coat, and closed-toe shoes.[25][26] An acid-resistant apron is also recommended, especially when working with larger volumes.[25]

-

Respiratory Protection: Work in a well-ventilated chemical fume hood.[24][26] If exposure limits are exceeded, a respirator with an acid gas cartridge may be necessary.[10][26]

Storage and Handling

-

Store this compound in a cool, dry, well-ventilated area away from direct sunlight and heat.[23][24]

-

Keep it segregated from incompatible materials, especially organic compounds, combustible materials, metals, and reducing agents.[23][24][27]

-

Always add acid to water, never the other way around, to avoid violent exothermic reactions.[23]

Spill and Waste Management

-

Spill Response: In the event of a spill, evacuate the area and alert others.[24][28] Neutralize small spills with a suitable base like sodium bicarbonate or use an appropriate absorbent material.[24][26] For large spills, contact your institution's environmental health and safety department.[24]

-

Waste Disposal: this compound waste must be handled as hazardous waste.[23][25] It should be collected in a designated, properly labeled, and sealed container.[23] Never mix this compound waste with organic solvents or other incompatible chemicals, as this can lead to violent reactions and explosions.[23][27]

Conclusion

This compound's role as a powerful oxidizing agent is fundamental to a vast array of research and development activities. Its ability to effect a wide range of chemical transformations, from the synthesis of complex organic molecules to the surface treatment of advanced materials, underscores its importance in the modern laboratory. However, its utility is matched by its potential hazards. A thorough understanding of its chemical properties, coupled with strict adherence to safety protocols, is paramount for its responsible and effective use. This guide serves as a foundational resource for researchers, empowering them to harness the full potential of this compound while ensuring a safe and productive research environment.

References

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

Ibis Scientific. (2025, April 11). Top Uses of this compound in Laboratory Operations. Retrieved from [Link]

-

Post Apple Scientific. (2024, October 25). The 8 Most Common Uses of this compound in Labs. Retrieved from [Link]

-

949 Chemical. (2025, April 28). Laboratory Applications of this compound. Retrieved from [Link]

-

Post Apple Scientific. (2024, February 6). Understanding the Oxidizing Power of this compound Solutions. Retrieved from [Link]

-

Lab Alley. (n.d.). How To Use this compound Safely. Retrieved from [Link]

-

Amaris Chemical Solutions. (2025, July 25). This compound Extra Pure: The Sharp Edge Of Precision Chemistry. Retrieved from [Link]

-

(2024, April 2). Exploring this compound (HNO3): Properties, Applications, & Environmental Impact. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (2026, January 3). This compound. Retrieved from [Link]

-

North Industrial Chemicals. (2023, December 13). This compound in the pharmaceutical sector. Retrieved from [Link]

-

Pharma Specialists. (n.d.). Passivation of Stainless Steel in Pharmaceuticals. Retrieved from [Link]

-

Yale Environmental Health & Safety. (n.d.). SAFE DISPOSAL OF WASTE CONTAINING this compound. Retrieved from [Link]

-

Scribd. (n.d.). This compound Safety and Emergency Guidelines | PDF. Retrieved from [Link]

-

Chemistry For Everyone. (2025, July 19). How Does this compound React With Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Chemfax. (2021, January 25). This compound - Safety Data Sheet. Retrieved from [Link]

-